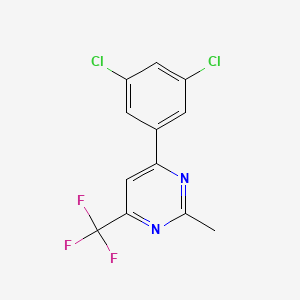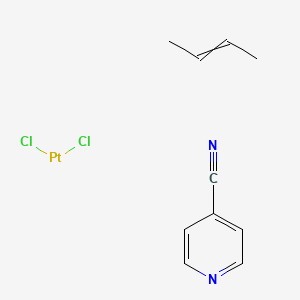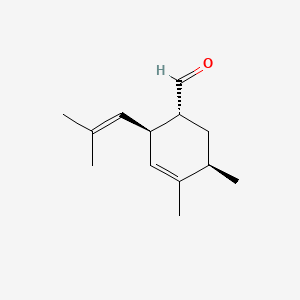
3-(4-tert.-Butylphenyl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-(4-tert-butylphenyl)butanal typically involves the reaction of 4-tert-butylphenylacetone with phosphorus oxychloride and dimethylformamide (DMF) at temperatures between 70-80°C . The reaction is followed by treatment with 30% sodium hydroxide to obtain the desired product with a high yield. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
3-(4-tert-butylphenyl)butanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 3-(4-tert-butylphenyl)butanal can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3-(4-tert-butylphenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of 3-(4-tert-butylphenyl)butanal primarily involves its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic floral scent . The molecular targets include various olfactory receptors, and the pathways involved are part of the broader olfactory signaling cascade.
Vergleich Mit ähnlichen Verbindungen
3-(4-tert-butylphenyl)butanal can be compared with other similar compounds such as:
4-tert-butyl-alpha-methylhydrocinnamaldehyde: Similar in structure but differs in the position of the functional groups.
4-tert-butylphenylisobutyraldehyde: Another closely related compound with slight variations in the carbon chain.
The uniqueness of 3-(4-tert-butylphenyl)butanal lies in its specific structural configuration, which imparts its distinct olfactory properties and makes it highly valued in the fragrance industry.
Eigenschaften
Molekularformel |
C14H20O |
|---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
3-(4-tert-butylphenyl)butanal |
InChI |
InChI=1S/C14H20O/c1-11(9-10-15)12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3 |
InChI-Schlüssel |
NKZPGPZCKPODMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=O)C1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine](/img/structure/B13733279.png)



![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
